molecular formula C6H12ClF2N B1448717 1-(Difluoromethyl)cyclopentan-1-amine hydrochloride CAS No. 1803583-82-5

1-(Difluoromethyl)cyclopentan-1-amine hydrochloride

Cat. No. B1448717
CAS RN: 1803583-82-5
M. Wt: 171.61 g/mol
InChI Key: WLYCASCIFNOUHT-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803583-82-5 . It has a molecular weight of 171.62 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11F2N.ClH/c7-5(8)6(9)3-1-2-4-6;/h5H,1-4,9H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Anticonvulsant Activity

Compounds related to 1-(Difluoromethyl)cyclopentan-1-amine hydrochloride have been explored for their anticonvulsant activity. In one study, amino amides and amino esters based on a related cyclopentane carboxylic acid were synthesized and isolated as hydrochlorides, showing promise in anticonvulsant applications (Arustamyan et al., 2019).

Lipophilic Hydrogen Bond Donor

The difluoromethyl group, similar in structure to the moiety , is considered a lipophilic hydrogen bond donor. It acts as a bioisostere of hydroxyl, thiol, or amine groups, offering potential in the rational design of drugs. This property was studied through the preparation of difluoromethyl anisoles and thioanisoles, contributing to the understanding of hydrogen bonding and lipophilicity in drug design (Zafrani et al., 2017).

Synthesis of Chiral Compounds

Research into the synthesis of chiral compounds using related structures has been conducted, with one study achieving optically pure forms of trans-1,2-bis(2-aminophenyl)cyclopentanes, highlighting the potential for creating chiral molecules of pharmaceutical relevance (Yang et al., 2000).

Catalysts for Chemical Reactions

Cyclopentylamine, a compound related to the topic, has been used in the production of pesticides, cosmetics, and medicines. Research on Ru/Nb2O5 catalysts with different Nb2O5 morphologies demonstrated their application in the reductive amination of cyclopentanone, yielding cyclopentylamine with high efficiency. This catalytic system could be extended to a series of aldehydes/ketones, showcasing its versatility in synthesizing amine compounds (Guo et al., 2019).

Heat Resistant Materials

The synthesis and characterization of heat-resistant co-poly(ester-amide)s containing the cyclopentylidene moiety have also been explored, demonstrating the application of related compounds in creating materials with potential use in high-temperature environments (Ankushrao et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(difluoromethyl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-5(8)6(9)3-1-2-4-6;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYCASCIFNOUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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